Kettapeptin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

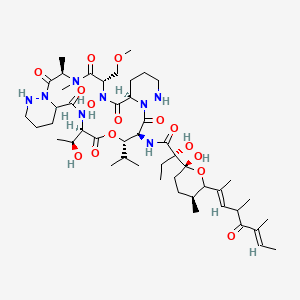

Kettapeptin, also known as this compound, is a useful research compound. Its molecular formula is C48H78N8O15 and its molecular weight is 1007.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Kettapeptin exhibits potent antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 3.75 |

| Staphylococcus aureus | 4.5 |

| Streptomyces viridochromogenes | 5.0 |

| Escherichia coli | 6.0 |

The compound's effectiveness against these pathogens is attributed to its unique structural features, which disrupt bacterial cell wall synthesis and function .

Anticancer Properties

This compound also demonstrates significant anticancer activity against several human cancer cell lines. The IC50 values for various cell lines are summarized in the following table:

| Cell Line | IC50 (µg/mL) |

|---|---|

| LXFA 629L | <0.6 |

| LXFL 529L | <0.6 |

| MAXF 401NL | <0.6 |

| MEXF 462NL | <0.6 |

| RXF944L | <0.6 |

| UXF 1138L | <0.6 |

In vivo studies have shown that this compound can reduce tumor size significantly in mouse models, demonstrating its potential as an effective therapeutic agent in cancer treatment .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study conducted by Maskey et al., this compound was isolated from the ethyl acetate extract of Streptomyces sp., showing significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains . The study highlighted its potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Activity

Another investigation focused on this compound's effects on human pancreatic carcinoma cells (PSN-1). The compound exhibited high cytotoxicity with an IC50 value of only 6 nM in vitro, indicating strong potential for development as an anticancer drug . In vivo tests demonstrated a remarkable reduction in tumor size when administered at non-toxic doses.

Conclusion and Future Directions

This compound represents a promising candidate for further research and development in both antibacterial and anticancer therapies. Its unique structure and potent biological activities warrant comprehensive studies to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on:

- Mechanistic studies to understand how this compound interacts with cellular targets.

- Clinical trials to evaluate safety and efficacy in humans.

- Structural modifications to enhance its activity and reduce potential side effects.

Propiedades

Fórmula molecular |

C48H78N8O15 |

|---|---|

Peso molecular |

1007.2 g/mol |

Nombre IUPAC |

(2S)-2-[(2R,5S)-6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23R)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |

InChI |

InChI=1S/C48H78N8O15/c1-13-26(5)37(58)28(7)23-29(8)39-27(6)19-20-48(67,71-39)47(66,14-2)46(65)52-36-38(25(3)4)70-45(64)35(31(10)57)51-40(59)32-17-15-21-49-54(32)41(60)30(9)53(11)42(61)34(24-69-12)56(68)43(62)33-18-16-22-50-55(33)44(36)63/h13,23,25,27-28,30-36,38-39,49-50,57,66-68H,14-22,24H2,1-12H3,(H,51,59)(H,52,65)/b26-13+,29-23+/t27-,28?,30+,31-,32+,33+,34-,35+,36-,38-,39?,47+,48+/m0/s1 |

Clave InChI |

GXVLICYFXVVWOH-RKMZHTRFSA-N |

SMILES isomérico |

CC[C@@](C(=O)N[C@H]1[C@@H](OC(=O)[C@H](NC(=O)[C@H]2CCCNN2C(=O)[C@H](N(C(=O)[C@@H](N(C(=O)[C@H]3CCCNN3C1=O)O)COC)C)C)[C@H](C)O)C(C)C)([C@]4(CC[C@@H](C(O4)/C(=C/C(C)C(=O)/C(=C/C)/C)/C)C)O)O |

SMILES canónico |

CCC(C(=O)NC1C(OC(=O)C(NC(=O)C2CCCNN2C(=O)C(N(C(=O)C(N(C(=O)C3CCCNN3C1=O)O)COC)C)C)C(C)O)C(C)C)(C4(CCC(C(O4)C(=CC(C)C(=O)C(=CC)C)C)C)O)O |

Sinónimos |

kettapeptin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.